![molecular formula C19H14N2O2S2 B278726 N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PBTZ169 and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
PBTZ169 has shown potential applications in various fields of scientific research. It has been found to have antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. PBTZ169 has also been found to have anti-tumor activity against various cancer cell lines. Moreover, PBTZ169 has shown potential as an inhibitor of protein tyrosine phosphatase 1B, a key enzyme involved in the regulation of insulin signaling.
Wirkmechanismus
The mechanism of action of PBTZ169 is not completely understood. However, it has been suggested that PBTZ169 inhibits the growth of Mycobacterium tuberculosis by disrupting the integrity of its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of the protein phosphatase PP2A.
Biochemical and Physiological Effects:
PBTZ169 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting its cell wall. PBTZ169 has also been found to induce apoptosis in cancer cells by inhibiting the activity of PP2A. Moreover, PBTZ169 has been found to reduce the levels of glucose in the blood by inhibiting the activity of protein tyrosine phosphatase 1B.
Vorteile Und Einschränkungen Für Laborexperimente
PBTZ169 has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. PBTZ169 has also been found to have low toxicity. However, PBTZ169 has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. Moreover, PBTZ169 has poor stability in the presence of light and air.
Zukünftige Richtungen
There are several future directions for the research on PBTZ169. One of the future directions is to explore the potential of PBTZ169 as an antimicrobial agent against other bacterial species. Another future direction is to investigate the mechanism of action of PBTZ169 in more detail. Moreover, the potential of PBTZ169 as an anti-tumor agent needs to be further explored. Furthermore, the development of more stable and water-soluble derivatives of PBTZ169 could enhance its potential applications in various fields of scientific research.
Conclusion:
In conclusion, PBTZ169 is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be synthesized using different methods and has shown potential as an antimicrobial and anti-tumor agent. The mechanism of action of PBTZ169 is not completely understood, but it has been found to have several biochemical and physiological effects. PBTZ169 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on PBTZ169, which could enhance its potential applications in various fields of scientific research.
Synthesemethoden
PBTZ169 can be synthesized using different methods. One of the most common methods is the reaction of 2-aminothiophenol with 2-bromoaniline in the presence of a base, followed by oxidation with hydrogen peroxide. This method yields PBTZ169 in high purity and yield.
Eigenschaften
Produktname |
N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide |
|---|---|
Molekularformel |
C19H14N2O2S2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1,1-dioxo-N-(2-phenylsulfanylphenyl)-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C19H14N2O2S2/c22-25(23)18-13-7-4-10-15(18)19(21-25)20-16-11-5-6-12-17(16)24-14-8-2-1-3-9-14/h1-13H,(H,20,21) |
InChI-Schlüssel |
BFIJLUOEYSDLKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



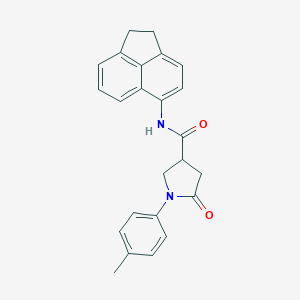
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
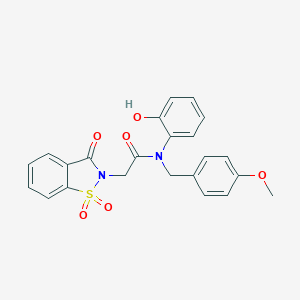
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278661.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)
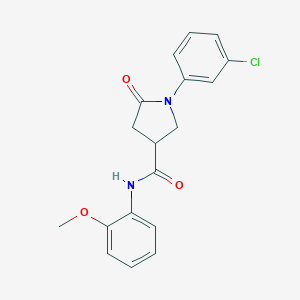
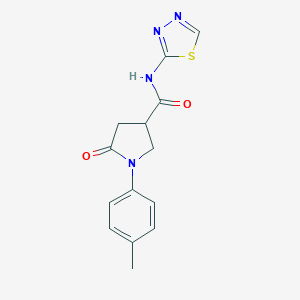

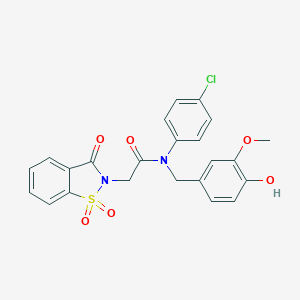

![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
![2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl 2-thiophenecarboxylate](/img/structure/B278678.png)